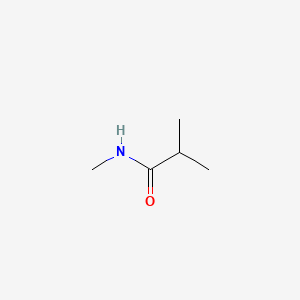

N,2-Dimethylpropanamide

Descripción

Context and Significance of N,2-Dimethylpropanamide Studies

The study of this compound and its derivatives is significant primarily due to their role as intermediates and building blocks in organic synthesis. Research has shown that related propanamide structures are crucial in the development of pharmaceuticals and agrochemicals. epa.govevitachem.com For instance, various substituted dimethylpropanamide derivatives have been investigated for their potential as analgesics, anti-inflammatory agents, and herbicides. epa.govevitachem.com

The specific structure of this compound makes it a useful model compound for studying the influence of steric hindrance on chemical reactivity and for developing synthetic methodologies. The exploration of compounds like this compound contributes to the creation of novel molecules with potential biological activity. evitachem.com For example, research into related amide derivatives has led to the synthesis of compounds with applications in medicinal chemistry, including enzyme inhibitors. evitachem.com

Role within the Broader Field of Amide Chemistry Research

Within the broader context of amide chemistry, this compound serves as a noteworthy example of a secondary amide. The amide bond is a fundamental functional group in chemistry and biology, and understanding the properties of different amides is crucial. The presence of both N-methylation and α-branching in this compound influences its conformational preferences, hydrogen bonding capabilities, and reactivity compared to simpler amides.

Its structural features are relevant in studies of reaction mechanisms and solvent effects. For example, N,N-dimethylpropanamide, a related tertiary amide, is known to act as a solvent that can stabilize charged intermediates in chemical reactions. The study of this compound allows researchers to investigate how the presence of an N-H bond, capable of acting as a hydrogen bond donor, alters these properties. This makes it a valuable compound for comparative studies within the diverse family of amides to understand structure-property relationships.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound solubilityofthings.comontosight.ai |

| CAS Number | 2675-88-9 solubilityofthings.com |

| Molecular Formula | C5H11NO solubilityofthings.com |

| Molecular Weight | 101.15 g/mol solubilityofthings.com |

| Canonical SMILES | CC(C)C(=O)NC solubilityofthings.comontosight.ai |

| InChI | InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7) solubilityofthings.comontosight.ai |

| InChIKey | IXHFNEAFAWRVCF-UHFFFAOYSA-N solubilityofthings.comontosight.ai |

Spectroscopic Data

| Spectrum Type | Data Highlights |

| ¹³C NMR Spectroscopy | Spectra available from sources such as SpectraBase. solubilityofthings.comontosight.ai |

| ¹⁵N NMR Spectroscopy | Chemical shift and spin-spin coupling constant data are available. solubilityofthings.comontosight.ai |

| Mass Spectrometry (GC-MS) | Main library data shows a top peak at m/z 101. solubilityofthings.comontosight.ai |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for analysis. solubilityofthings.comontosight.ai |

Solubility Profile

Specific quantitative solubility data for this compound is not extensively documented in readily available literature. However, based on the properties of structurally similar short-chain amides, a general solubility profile can be inferred. Compounds like N,N-dimethylpropanamide and 2-Hydroxy-N,N-dimethylpropanamide are generally soluble in polar solvents, including water, and also show solubility in various organic solvents. solubilityofthings.comepa.gov Conversely, other derivatives show good solubility in organic solvents like chloroform (B151607) and dichloromethane (B109758), with more limited solubility in water. Therefore, this compound is expected to be soluble in a range of polar and non-polar organic solvents, while its solubility in water may be moderate.

Structure

3D Structure

Propiedades

IUPAC Name |

N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFNEAFAWRVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278373 | |

| Record name | N,2-Dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-88-9 | |

| Record name | N-Methylisobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2-Dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylisobutyramide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8MHT8MD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,2 Dimethylpropanamide and Its Derivatives

Preparation of N,2-Dimethylpropanamide

This compound can be synthesized through various routes, with direct amidation methods being particularly common. These methods often utilize reactive starting materials to facilitate the formation of the amide bond.

Direct Amidation Routes Utilizing Isobutyryl Chloride

A primary and efficient method for the synthesis of this compound involves the reaction of isobutyryl chloride with methylamine (B109427). This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride.

The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures, often starting at 0°C and gradually warming to room temperature. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrogen chloride byproduct that is formed during the reaction. The use of a base drives the reaction to completion by preventing the protonation of the methylamine reactant.

One specific example of a related synthesis involves the reaction of isobutyryl chloride with N,O-dimethylhydroxylamine in dichloromethane at 0°C, which yields N-methoxy-N,2-dimethylpropanamide in high efficiency after an aqueous workup. smolecule.com While not the direct synthesis of this compound, this illustrates the utility of isobutyryl chloride in forming similar amide bonds. Another related preparation involves reacting isobutyryl chloride with indoline (B122111) in the presence of pyridine and dichloromethane to produce 1-(indolin-1-yl)-2-methylpropan-1-one. rsc.org

Reaction Scheme for the Synthesis of this compound:

O O

|| ||

CH3-CH(CH3)-C-Cl + CH3-NH2 --> CH3-CH(CH3)-C-NH-CH3 + HCl

Isobutyryl Chloride Methylamine this compound Hydrogen Chloride

Synthesis of Specific this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with different functional properties. The synthesis of these derivatives often involves multi-step processes.

Pathways to N-Benzyl-N,2-Dimethylpropanamide

N-Benzyl-N,2-dimethylpropanamide is a derivative where a benzyl (B1604629) group is attached to the nitrogen atom of the amide. The synthesis of this compound can be approached in several ways. One common strategy involves the reaction of a precursor amide with a benzylating agent.

A reported synthesis of a related compound, N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide, involves the reaction of a hydrazide with benzylamine (B48309) under azide (B81097) coupling conditions, affording the product in a 77% yield. rsc.org This highlights a potential pathway for introducing a benzyl group onto a propanamide backbone.

Another general approach could involve the direct reaction of isobutyryl chloride with N-benzylamine, following a similar direct amidation protocol as described for the parent compound. Alternatively, this compound could be N-benzylated in a subsequent step, although this can sometimes lead to mixtures of products.

Mechanistic Organic Chemistry of N,2 Dimethylpropanamide

Photochemical Reaction Mechanisms Involving N,2-Dimethylpropanamide Derivatives

Photochemical reactions provide the energy to access unique molecular transformations that are often not achievable through thermal methods. For derivatives of this compound, these reactions can lead to complex rearrangements and substitution products through radical intermediates.

Investigation of Rearrangement Products in Photochemical Reactions

The study of photochemical reactions involving derivatives of this compound has uncovered novel molecular rearrangements. Research on o-anilide aryl radicals generated through photoinduced electron transfer (PET) has shown that the structure of the R-carbonyl moiety significantly influences the reaction pathway. conicet.gov.ar

In the case of an aryl iodide derivative where the R group is a tert-butyl moiety, as in this compound, a specific rearrangement pathway is observed. conicet.gov.ar Following the generation of the o-amide aryl radical, the reaction proceeds through the following steps:

A 1,6-hydrogen transfer occurs, where a hydrogen atom from one of the methyl groups of the propanamide moiety is abstracted by the aryl radical, forming a primary radical. conicet.gov.ar

This is followed by a 1,4-aryl migration , proceeding through a spiro radical intermediate. conicet.gov.ar

The final step is the formation of a more stable amidyl radical, which is then reduced to yield the rearranged product, N-benzyl-N,2-dimethylpropanamide. conicet.gov.ar

This complex rearrangement competes with other potential reaction pathways, such as ipso substitution and simple reduction. conicet.gov.ar The energetic landscape of these intramolecular rearrangements has been rationalized using computational methods like B3LYP/6-31+G* calculations. researchgate.net

Table 1: Photochemical Rearrangement Pathway of a this compound Derivative

| Step | Intermediate/Process | Description |

|---|---|---|

| Initial Step | Generation of o-amide aryl radical | Photoinduced electron transfer (PET) from an electron donor to an aryl iodide precursor. conicet.gov.ar |

| Pathway (c) | 1,6-Hydrogen Transfer | The aryl radical abstracts a hydrogen atom from a methyl group of the tert-butyl moiety. conicet.gov.ar |

| 1,4-Aryl Migration | The aryl group migrates via a spiro radical intermediate. conicet.gov.ar |

| Final Product | Formation of Amidyl Radical | Leads to the rearranged N-benzyl-N,2-dimethylpropanamide product after reduction. conicet.gov.ar |

Data sourced from competitive reaction pathway studies of o-anilide aryl radicals. conicet.gov.ar

Analysis of Ipso Substitution Pathways

In conjunction with rearrangement reactions, ipso substitution represents another significant pathway in the photochemistry of this compound derivatives. Ipso substitution is a type of nucleophilic aromatic substitution where the leaving group is replaced at its original position on the aromatic ring. conicet.gov.ar

The photostimulated reaction of aryl iodide derivatives can generate aryl radicals that are susceptible to attack by various nucleophiles. conicet.gov.ar The competition between ipso substitution and other pathways, like the rearrangement described above or simple dehalogenation, is a key area of investigation. conicet.gov.ar

For the aryl radical derived from the this compound analogue, several competitive pathways exist:

Pathway (a): Hydrogen atom abstraction from the solvent, leading to a simple reduction (dehalogenation) product. conicet.gov.ar

Pathway (b): Coupling with a nucleophile (e.g., sulfur anions) at the ipso position to yield the substitution product. conicet.gov.ar

Pathway (c): The intramolecular rearrangement detailed previously. conicet.gov.ar

The product distribution is highly dependent on the reaction conditions and the nature of the nucleophiles present. For instance, in reactions with certain sulfur anions, the ipso substitution product was observed, although sometimes in low yields, alongside the rearranged product. conicet.gov.arresearchgate.net This indicates that the radical intermediate can be trapped by an external nucleophile before it undergoes intramolecular rearrangement. The radical nucleophilic substitution (SRN1) mechanism, involving electron transfer steps, is a versatile method for achieving such ipso substitutions. conicet.gov.ar

General Amide Reduction Mechanisms Relevant to this compound

The reduction of amides is a fundamental transformation in organic synthesis, typically yielding amines. The mechanism of this reduction is pertinent to this compound, a tertiary amide.

Hydride Reduction Pathways

Amides can be reduced to amines using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄). libretexts.org The reduction of tertiary amides, such as N,N-dimethylpropanamide (a close analogue to this compound), follows a well-established pathway. libretexts.org

The mechanism involves the following key steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the amide. libretexts.orguop.edu.pk This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Departure: The oxygen atom, coordinated to the aluminum species, acts as a leaving group. The lone pair on the nitrogen atom assists in expelling the O-Al species. libretexts.org

Imine/Iminium Ion Formation: This elimination step results in the formation of an iminium ion (for tertiary amides) or an imine (for primary and secondary amides). libretexts.org

Second Hydride Attack: A second equivalent of the hydride reagent attacks the electrophilic carbon of the iminium ion. libretexts.org

Final Product: This second nucleophilic addition yields the final amine product, which is obtained after an aqueous workup to protonate the resulting species and hydrolyze any remaining aluminum complexes. libretexts.orguop.edu.pk

While LiAlH₄ is highly effective, other reagents like Sodium Borohydride (NaBH₄) are generally not strong enough to reduce amides unless at high temperatures. psu.edu For instance, the reduction of 2,2-dimethylpropanamide with NaBH₄ in refluxing diglyme (B29089) was found to produce the corresponding nitrile rather than the amine. psu.edu

Table 2: Comparison of Hydride Reagents for Amide Reduction

| Reagent | Reactivity with Amides | Typical Product from Tertiary Amide | Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Amine | Ethereal solvents (e.g., THF), followed by aqueous workup. libretexts.org |

| Sodium Borohydride (NaBH₄) | Low | Generally unreactive, can form nitriles from primary amides at high temp. | High temperatures (e.g., refluxing diglyme). psu.edu |

Formation and Reactivity of Imine Intermediates

A critical step in the hydride reduction of amides is the formation of an imine or iminium ion intermediate. libretexts.org After the initial hydride attack and formation of the tetrahedral intermediate, the molecule collapses, eliminating the oxygen-metal complex. libretexts.org In the case of a tertiary amide like this compound, an iminium ion (a C=N double bond with a positive charge on the nitrogen) is formed. libretexts.org

This iminium ion is significantly more electrophilic than the starting amide. It readily reacts with a second hydride ion, which adds to the carbon of the C=N bond to complete the reduction to the amine. libretexts.org The formation of this intermediate is pivotal; its reactivity dictates the final outcome of the reaction.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzyl-N,2-dimethylpropanamide |

| Lithium Aluminum Hydride |

| N,N-dimethylpropanamide |

| Sodium Borohydride |

| 2,2-dimethylpropanamide |

| Nitrile |

| Imine |

| Iminium ion |

| Amine |

| Aryl iodide |

| Spiro radical |

| Amidyl radical |

| o-anilide aryl radicals |

| N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide |

| N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide |

| 2-Hydroxy-N,N-dimethylpropanamide |

Stereochemical Investigations of N,2 Dimethylpropanamide

Dynamic Stereochemistry Studies of N,2-Dimethylpropanamide Systems

The dynamic nature of the amide bond in this compound gives rise to fascinating stereochemical phenomena. At the heart of this is the partial double bond character of the C-N bond, a result of resonance stabilization from the delocalization of electrons between the oxygen, carbon, and nitrogen atoms. nanalysis.com This restricted rotation creates an energy barrier that can be high enough to allow for the observation of distinct rotational isomers, or rotamers.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. researchgate.netmontana.edugac.edu By analyzing the changes in NMR line shapes as a function of temperature, it is possible to determine the energy barrier to rotation. For instance, in the related compound N,N-dimethylacetamide (DMA), the two methyl groups attached to the nitrogen are chemically different at room temperature due to the restricted C-N bond rotation, giving rise to two distinct signals in the ¹H NMR spectrum. nanalysis.com As the temperature is increased, the rate of rotation increases, eventually leading to the coalescence of these signals into a single sharp peak, indicating that the rotational barrier has been overcome. nanalysis.com

While specific dynamic NMR studies detailing the rotational barrier for this compound are not extensively documented in the provided search results, the principles observed in similar amide systems are directly applicable. The energy barrier to rotation around the C-N amide bond in N,N-dimethylpropanamide has been noted. thieme-connect.com The study of such barriers is crucial for understanding the conformational dynamics and stereochemical stability of these molecules. researchgate.net

Table 1: Rotational Barrier Data for Related Amide Compounds

| Compound | Method | Rotational Barrier (kJ/mol) | Reference |

| N,N-dimethylformamide (DMF) | DFT Calculation | Overestimated by 18-22 | beilstein-journals.org |

| 1-bromo-N-formyl-4-hydroxy-3-methoxymorphinan-6-one | Dynamic NMR | 92 | beilstein-journals.org |

| 6'-bromo-N-formylnorreticuline | Dynamic NMR | 94 | beilstein-journals.org |

Conformational Analysis of this compound Structures

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comnobelprize.org For this compound, in addition to the rotation around the C-N amide bond, rotation around the C-C single bond of the propanamide backbone also contributes to its conformational landscape.

The equilibrium between these conformers is temperature-dependent, with the equilibrium shifting towards the non-planar staggered conformer as the temperature increases. Current time information in Bangalore, IN. The enthalpy change (ΔH°) for the conformational change from the planar cis to the non-planar staggered conformer in the bulk state has been determined to be 5.0 kJ mol⁻¹, which shows good agreement with theoretical calculations (6.6 kJ mol⁻¹). Current time information in Bangalore, IN.

Table 2: Conformational Data for N,N-Dimethylpropanamide (DMPA)

| Conformer | Description | Dihedral Angle (C-C-C-O) | Relative Stability | Reference |

| Planar cis | The methyl group of the propionyl group is in the same plane as the amide group. | ~0° | Lower stability at higher temperatures. | Current time information in Bangalore, IN. |

| Non-planar staggered | The methyl group of the propionyl group is positioned above the amide plane. | ~90° | Higher stability at higher temperatures. | Current time information in Bangalore, IN. |

The conformational preferences of such amides can also be influenced by their environment, such as the solvent or coordination to a metal ion. Current time information in Bangalore, IN. For instance, when DMPA is bound to a manganese(II) ion, the non-planar staggered conformer is favored. Current time information in Bangalore, IN.

Research into Atropisomerism and Chiral Propeller Systems Incorporating this compound

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, allowing for the isolation of stable stereoisomers. thieme-connect.comnobelprize.orgthieme-connect.comacs.org This phenomenon is most commonly observed in biaryl systems, but can also occur in other sterically hindered molecules, including amides and amines. thieme-connect.comnih.gov For atropisomers to be considered stable and isolable, the rotational barrier must be sufficiently high, typically with a Gibbs activation energy of enantiomerization (ΔG‡) greater than 22 kcal/mol at room temperature, which corresponds to a racemization half-life of more than 1000 seconds. thieme-connect.com

While the rotational barrier in a simple, unhindered amide like this compound is not high enough to allow for the isolation of stable atropisomers at room temperature, the principles of atropisomerism are relevant when considering more complex or sterically hindered derivatives. The introduction of bulky substituents can significantly increase the rotational barrier around C-N or C-C bonds, potentially leading to atropisomeric scaffolds. thieme-connect.com Research in the field of C-N atropisomerism often focuses on the synthesis of axially chiral anilides and related compounds through methods like asymmetric N-functionalization. thieme-connect.com

"Chiral propeller" systems refer to molecules that adopt a propeller-like, three-dimensional shape due to their stereochemistry. These are often found in molecules with multiple aromatic rings or other planar groups attached to a central atom or bond system. While there is no direct research in the provided results describing this compound as a component of a chiral propeller system, the study of such systems is an active area of stereochemical research. ethz.chnih.govresearchgate.netrsc.org The development of novel chiral structures is of interest for applications in catalysis, materials science, and chiroptical devices. nih.govmetu.edu.tr

Biological and Agricultural Applications of N,2 Dimethylpropanamide

Plant Pathogen Inhibition Studies

Investigations into the antimicrobial properties of the volatile emissions from Muscodor albus have led to the identification of N,2-Dimethylpropanamide as a key active compound. While much of the research has focused on the synergistic effects of the entire VOC profile of the fungus, specific studies have highlighted the efficacy of this compound against certain plant pathogenic fungi.

Initial discoveries pointed to this compound as being substantially responsible for the biological activity of Muscodor albus against these pathogens. This has spurred further interest in its potential as a standalone or component of a bio-based fungicide.

Research Findings on the Efficacy of this compound Against Plant Pathogens

| Target Pathogen | Type of Study | Observed Effect |

| Penicillium expansum | In vitro | Inhibition of fungal growth |

| Rhizoctonia solani | Soil studies | Control of the pathogen |

The precise mechanisms through which this compound inhibits plant pathogenic fungi are not yet fully elucidated in publicly available scientific literature. However, the broader mechanism of action for the volatile organic compounds produced by Muscodor albus, which includes this compound, is believed to involve a synergistic interaction of various chemical constituents.

Q & A

Q. What are the key structural characteristics of N,2-Dimethylpropanamide, and how are they determined experimentally?

This compound (C₅H₁₁NO) is characterized by a propanamide backbone with methyl substituents on the nitrogen and the second carbon. Structural determination relies on:

- NMR Spectroscopy : ¹³C NMR predicts substituent positions, particularly distinguishing methyl groups on the amide nitrogen (δ ~35 ppm) and the α-carbon (δ ~25 ppm) .

- X-ray Crystallography : Resolves stereochemical arrangements, as demonstrated in derivatives like N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide .

- Computational Analysis : PubChem-generated InChI keys and SMILES strings validate connectivity (e.g.,

CC(C)(C(=O)N)C) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.149 g/mol | |

| CAS Registry Number | 2675-88-9 |

Q. What safety protocols are recommended for handling This compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to minimize inhalation risks .

- First Aid Measures :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap and water; seek medical attention for irritation .

Advanced Research Questions

Q. How is This compound utilized as a building block in synthesizing neurokinin receptor antagonists?

- Pharmaceutical Applications : Derivatives like elinzanetant (WHO INN Proposed List 122) incorporate This compound as a substituent, enhancing binding to NK-1/NK-3 receptors. Modifications to the amide group improve metabolic stability and receptor affinity .

- Synthetic Routes : Optimize yields (75–84%) via nucleophilic substitution or condensation reactions under anhydrous conditions, as seen in N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide synthesis .

Q. What methodological approaches assess the antiproliferative effects of This compound derivatives in cancer research?

- In Vitro Assays : Derivatives like triazolyl-2,2-dimethyl-3-phenylpropanoates are tested against HeLa cells using MTT assays. IC₅₀ values correlate with substituent electronegativity .

- Structure-Activity Relationship (SAR) : Methyl group positioning on the amide nitrogen influences steric hindrance and cellular uptake .

Q. How can researchers resolve discrepancies in spectroscopic data for This compound derivatives across studies?

- Standardization : Use NIST-validated reference spectra (e.g., NIST Chemistry WebBook) to calibrate instruments and minimize experimental variability .

- Cross-Validation : Combine NMR, IR, and mass spectrometry data. For example, conflicting melting points (e.g., 90°C predicted vs. observed 85–88°C) require differential scanning calorimetry (DSC) verification .

Data Contradiction Analysis

Q. Why do computational predictions of This compound properties (e.g., pKa) vary between sources?

- Algorithmic Limitations : Predicted pKa values (e.g., -3.77±0.50) rely on software-specific parametrization (e.g., ACD/Labs vs. PubChem). Experimental validation via potentiometric titration is critical .

- Solvent Effects : Discrepancies in logP values arise from solvent models (e.g., water vs. octanol) .

Methodological Recommendations

- Synthesis Optimization : Use Pd-catalyzed cross-coupling for derivatives requiring chiral centers (e.g., N-(1-Phenethyl-4-piperidyl)propionanilide) .

- Toxicological Screening : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and prioritize derivatives with low WGK classifications (e.g., WGK 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.